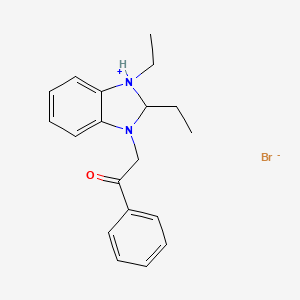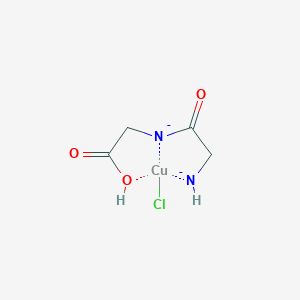
(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper is a complex compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of copper coordinated with azanidylacetyl and carboxymethylazanide ligands, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper typically involves the reaction of copper salts with azanidylacetyl and carboxymethylazanide ligands under controlled conditions. One common method involves dissolving copper chloride in a solvent such as water or ethanol, followed by the addition of azanidylacetyl and carboxymethylazanide ligands. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the copper center.
Substitution: Ligand exchange reactions can occur, where the azanidylacetyl or carboxymethylazanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands such as phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species. Substitution reactions result in the formation of new copper complexes with different ligands.
Scientific Research Applications
(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components such as proteins and DNA, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or disrupt bacterial cell membranes, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper complex with acetate ligands, used in similar catalytic applications.
Copper(II) sulfate: A widely used copper compound with applications in agriculture and industry.
Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.
Uniqueness
(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other copper complexes
Properties
CAS No. |
62792-90-9 |
|---|---|
Molecular Formula |
C4H6ClCuN2O3-2 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
(2-azanidylacetyl)-(carboxymethyl)azanide;chlorocopper |
InChI |
InChI=1S/C4H7N2O3.ClH.Cu/c5-1-3(7)6-2-4(8)9;;/h5H,1-2H2,(H2,6,7,8,9);1H;/q-1;;+1/p-2 |
InChI Key |
PGDMTRSDMNPRBY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[N-]CC(=O)O)[NH-].Cl[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole](/img/structure/B14523344.png)
![{1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B14523346.png)
![Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14523350.png)
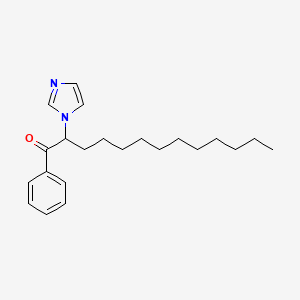
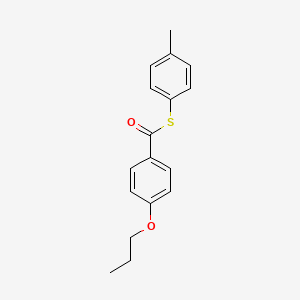
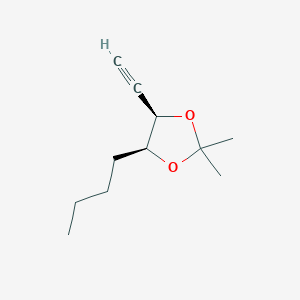
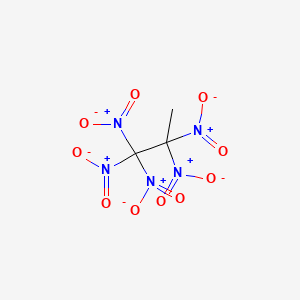
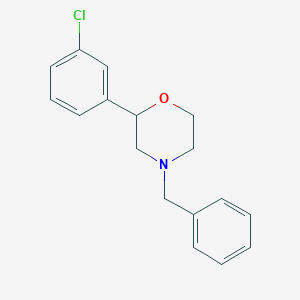
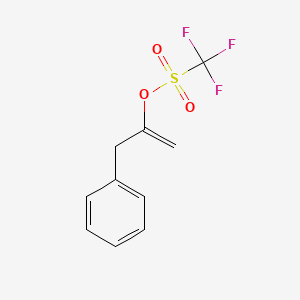
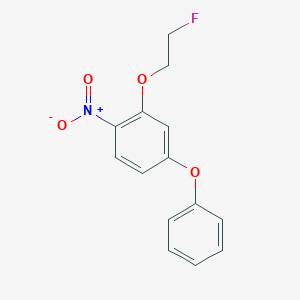
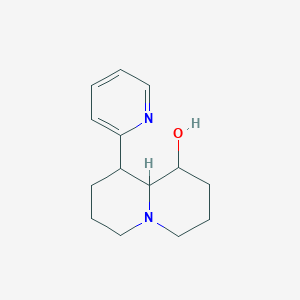
![Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate](/img/structure/B14523415.png)
![4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile](/img/structure/B14523419.png)
